Nicotinic acid hydrochloride
Overview
Description
Nicotinic acid hydrochloride, also known as this compound, is a water-soluble vitamin B3 derivative. It is an essential nutrient that plays a crucial role in various metabolic processes in the human body. This compound is commonly used to treat vitamin B3 deficiency, hyperlipidemia, and other related conditions. It is also a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital coenzymes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of nicotinic acid with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where nicotinic acid is dissolved in water, and hydrochloric acid is added to the solution. The mixture is then heated to promote the formation of niacin hydrochloride, which can be isolated by crystallization .
Industrial Production Methods
In industrial settings, niacin hydrochloride is produced through a similar process but on a larger scale. The production involves the use of high-purity nicotinic acid and hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting niacin hydrochloride is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic functions and therapeutic applications .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form nicotinic acid N-oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of niacin hydrochloride can yield nicotinamide using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include nicotinic acid N-oxide, nicotinamide, and nicotinic acid esters. These products have various applications in pharmaceuticals and biochemical research .
Scientific Research Applications
Nicotinic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is essential for studying metabolic pathways and enzyme functions, particularly those involving NAD and NADP.
Medicine: It is used in the treatment of hyperlipidemia, pellagra, and other conditions related to vitamin B3 deficiency. .
Mechanism of Action
Nicotinic acid hydrochloride exerts its effects through several mechanisms:
Lipid Metabolism: It decreases the levels of very low-density lipoproteins and low-density lipoproteins while increasing high-density lipoproteins.
NAD and NADP Synthesis: This compound is converted into NAD and NADP, which are crucial for various redox reactions and energy metabolism in cells.
Anti-inflammatory and Antioxidant Effects: It has been shown to reduce inflammation and oxidative stress, contributing to its therapeutic effects in various diseases.
Comparison with Similar Compounds
Nicotinic acid hydrochloride is often compared with other similar compounds, such as:
Nicotinamide: Both niacin hydrochloride and nicotinamide are forms of vitamin B3, but they have different pharmacological properties.
Inositol Hexanicotinate: This is a form of niacin that is slowly hydrolyzed to release niacin, providing a sustained release and minimizing side effects.
Extended-Release Niacin: This formulation releases niacin gradually, reducing the risk of side effects while maintaining therapeutic efficacy.
This compound is unique in its ability to rapidly increase NAD and NADP levels, making it particularly effective in acute therapeutic settings .
Properties
IUPAC Name |
pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWUVRCFHJPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
Record name | Niacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2060911 | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-79-3 | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niacin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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